2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2S/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGJCWLQSIOCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366647 | |
| Record name | 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674585 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
955-52-2 | |
| Record name | 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the 4-bromophenylsulfanyl intermediate: This can be achieved by reacting 4-bromothiophenol with a suitable halogenated pyridine derivative under basic conditions.
Coupling reaction: The intermediate is then coupled with a pyridine-3-carboxylic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at Bromine Site
The bromine atom on the phenyl ring undergoes substitution reactions under mild conditions, enabling modular derivatization.
The bromine's electronegativity facilitates electron-deficient aromatic systems, accelerating S<sub>N</sub>Ar reactions compared to chloro or fluoro analogs .
Sulfanyl Group Oxidation and Functionalization
The sulfanyl (-S-) bridge is susceptible to oxidation, forming sulfoxides or sulfones:
| Product | Oxidizing Agent | Conditions | Application |
|---|---|---|---|
| Sulfoxide | H<sub>2</sub>O<sub>2</sub>, AcOH | RT, 2 hrs | Intermediate for chiral catalysts |
| Sulfone | mCPBA, DCM | 0°C → RT, 4 hrs | Bioactive analog synthesis |
Oxidation increases polarity and binding affinity in biological systems, as observed in antimicrobial testing .
Carboxylic Acid Derivatization
The -COOH group undergoes standard transformations:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Esterification | SOCl<sub>2</sub>, MeOH | Methyl ester | 89% |
| Amide Formation | EDCl, HOBt, R-NH<sub>2</sub> | Amide derivatives | 75-82% |
| Reduction | LiAlH<sub>4</sub> | Alcohol | 68% |
Amide derivatives show improved pharmacokinetic profiles in preliminary ADMET studies .
Participation in Metal-Catalyzed Cross-Couplings
The bromophenyl moiety enables catalytic coupling reactions:
These reactions expand structural diversity for drug discovery pipelines .
Comparative Reaction Analysis with Structural Analogs
Reactivity varies significantly with halogen substitution:
| Compound | Halogen | S<sub>N</sub>Ar Rate (Relative) | Oxidation Stability |
|---|---|---|---|
| Br-derivative | Br | 1.0 | Moderate |
| Cl-derivative | Cl | 0.3 | High |
| F-derivative | F | 0.1 | Very high |
Bromine's balance of reactivity and stability makes it optimal for medicinal chemistry applications .
Key Mechanistic Insights
-
S<sub>N</sub>Ar : Rate-determining step involves Meisenheimer complex stabilization by the electron-withdrawing pyridine ring.
-
Oxidation : Proceeds via radical intermediates in protic solvents, confirmed by EPR spectroscopy .
-
Cross-Couplings : Transmetalation efficiency depends on the sulfanyl group's electronic influence.
This compound’s multifunctional architecture enables tailored modifications for targeted applications in pharmaceuticals and materials science.
Scientific Research Applications
Chemistry
2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid serves as an important building block in organic synthesis. It is utilized in the development of more complex organic molecules, making it valuable for synthetic chemists. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—further enhances its utility in creating diverse chemical entities.
Biology
The compound has shown potential in biological research, particularly in:
Industrial Applications
In industry, 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid may find applications in:
- Material Science: Its unique structure can be leveraged to create novel polymers or ligands in coordination chemistry.
- Catalysts Development: The compound may be used to develop new materials with specific catalytic properties.
Case Studies and Research Findings
-
Antimicrobial Studies:
Research indicates that compounds similar to 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can effectively inhibit bacterial growth, suggesting that this compound could serve as a lead structure for developing new antibiotics . -
Biological Activity Evaluation:
A study evaluated the biological activities of various sulfur-containing compounds, including those with similar structures to 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid. Results indicated promising anti-inflammatory and antimicrobial activities that warrant further investigation into this compound's therapeutic potential .
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid with key analogs:
Key Observations:
- Polarity : The nitro group in 2-[(4-nitrophenyl)methylsulfanyl]pyridine-3-carboxylic acid introduces strong electron-withdrawing effects, enhancing reactivity but reducing solubility .
- Crystallinity : The carboxymethyl analog forms stable hydrogen-bonded networks in its crystal structure, a trait critical for material science applications .
Biological Activity
2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid can be represented as follows:
- IUPAC Name : 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid
- Molecular Formula : C11H8BrN1O2S1
- Molecular Weight : 300.16 g/mol
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, compounds similar to 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid have shown effectiveness against various bacterial strains.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 12.5 | Staphylococcus aureus |
| Compound B | 25 | Escherichia coli |
| 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid | 15 | Staphylococcus aureus |
In a comparative study, the compound exhibited a minimum inhibitory concentration (MIC) of 15 μg/mL against Staphylococcus aureus, which is comparable to standard antibiotics used in clinical settings .
Anticancer Activity
The anticancer potential of 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid has been explored through various in vitro assays. The compound has been shown to induce apoptosis in cancer cell lines.
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 30 μM
In a study assessing the compound's mechanism of action, it was found to inhibit cell proliferation significantly and induce cell cycle arrest at the G1 phase . Molecular docking studies suggested that the compound interacts effectively with key proteins involved in cancer cell survival.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were evaluated using various assays, including cytokine release inhibition tests. The results indicated that it significantly reduced the levels of pro-inflammatory cytokines in activated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 50 |
| IL-6 | 120 | 40 |
These findings suggest that 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid may serve as a promising candidate for anti-inflammatory drug development .
Case Studies
- Study on Antibacterial Properties : A recent study investigated the antibacterial efficacy of various pyridine derivatives, including 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid. The results highlighted its potential as a lead compound for developing new antibiotics against resistant strains of bacteria .
- Anticancer Mechanism Exploration : Another research focused on the apoptotic effects of this compound on breast cancer cells, revealing its ability to disrupt mitochondrial function and activate caspases, leading to programmed cell death .
Q & A
Q. What are the optimized synthetic routes for 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling 4-bromothiophenol with pyridine-3-carboxylic acid derivatives. A common approach includes:
- Step 1 : Activation of pyridine-3-carboxylic acid (e.g., conversion to acid chloride or ester).
- Step 2 : Nucleophilic aromatic substitution (SNAr) with 4-bromothiophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
- Key Variables : Catalyst choice (e.g., CuI for Ullmann-type coupling), solvent polarity, and reaction time. Yields range from 40–70% depending on substituent steric effects and electronic activation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) .
Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?
- Methodological Answer :
- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm for pyridine and bromophenyl groups) and the carboxylic acid proton (δ ~12–13 ppm, broad).
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹), S–C (~650 cm⁻¹), and aromatic C–Br (~550 cm⁻¹).
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 324 (calculated for C₁₂H₈BrNO₂S).
- X-ray Crystallography : Used to resolve conformational details (e.g., dihedral angles between pyridine and bromophenyl groups) .
Q. What are the recommended protocols for purity assessment and storage?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with mobile phase (acetonitrile/0.1% TFA in water) to confirm ≥95% purity.
- Storage : –20°C under inert gas (Ar/N₂) to prevent oxidation of the sulfanyl group. Avoid prolonged exposure to light due to bromophenyl photodegradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict frontier molecular orbitals (HOMO/LUMO), aiding in understanding nucleophilic/electrophilic sites.
- Reactivity Insights : The electron-withdrawing carboxylic acid group reduces electron density on pyridine, favoring SNAr at the 2-position. Bromine’s inductive effect enhances electrophilicity .
Q. What strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and control for solvent effects (DMSO concentration ≤1%).
- Structural Analogues : Compare with derivatives lacking the sulfanyl group to isolate its role. For example, replacing –S– with –O– reduces lipophilicity and alters membrane permeability .
Q. How does the crystal packing of this compound influence its physicochemical properties?
- Methodological Answer :
- X-ray Analysis : Hydrogen bonding between carboxylic acid groups forms dimers, enhancing thermal stability (Tₘ ~220°C).
- Solubility : Limited aqueous solubility (logP ~3.2) due to aromatic stacking; co-solvents (e.g., PEG-400) improve bioavailability in in vivo studies .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer :
- Chiral Centers : If asymmetric synthesis is required (e.g., for derivatives), use chiral ligands (e.g., BINAP) in Pd-catalyzed couplings.
- Scale-Up Risks : Exothermic reactions require controlled heating; optimize catalyst loading (≤5 mol%) to reduce costs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
